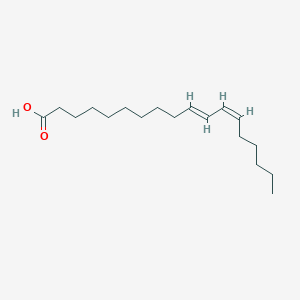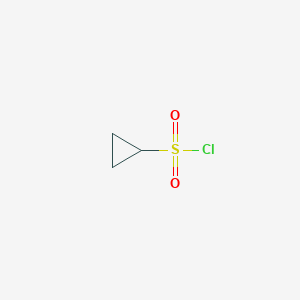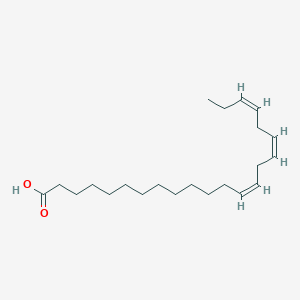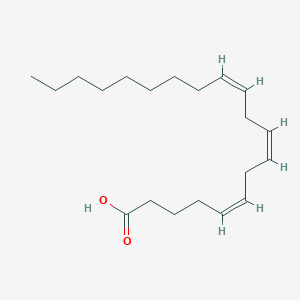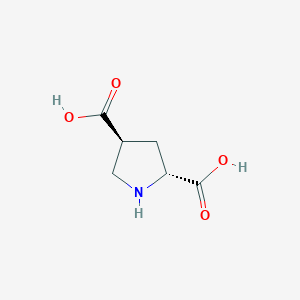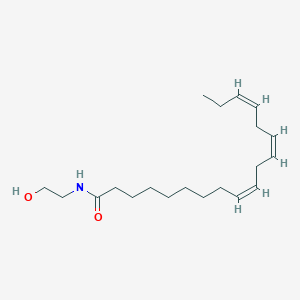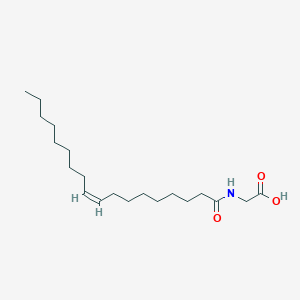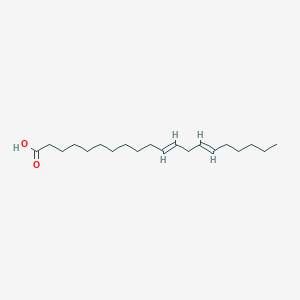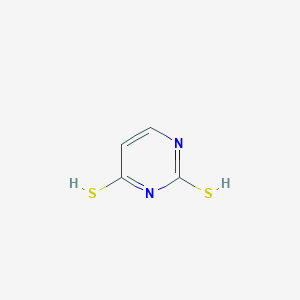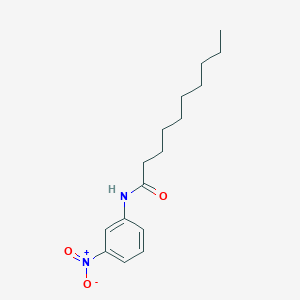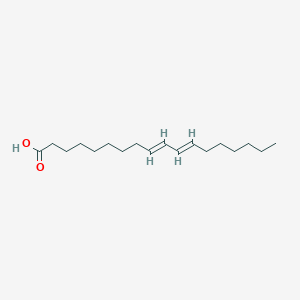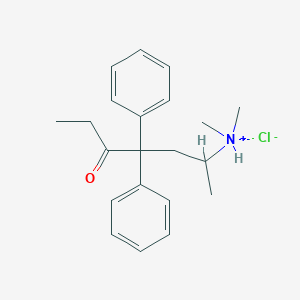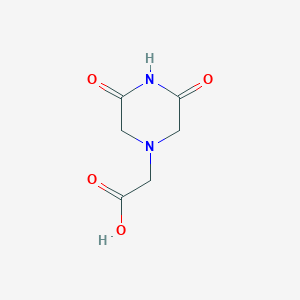
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a natural trisaccharide isolated from the roots of the medicinal plant Polygala tenuifolia. MGRG has been found to possess various bioactive properties, including anti-inflammatory, neuroprotective, and anti-tumor effects.
Mécanisme D'action
The exact mechanism of action of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is not fully understood. However, studies have suggested that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside exerts its bioactive effects by modulating various signaling pathways. For example, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in inflammation and cancer. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been found to have various biochemical and physiological effects. Studies have shown that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in lab experiments is that it is a natural compound, which makes it less toxic and more biocompatible than synthetic compounds. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been found to have multiple bioactive properties, which makes it a versatile compound for studying various physiological processes. However, one limitation of using Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in lab experiments is that it is relatively expensive and difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside. One area of interest is in the development of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside-based therapies for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is in the development of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside-based therapies for cancer treatment. Additionally, further research is needed to elucidate the exact mechanism of action of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside and to identify potential drug targets. Finally, more studies are needed to evaluate the safety and efficacy of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in humans.
Méthodes De Synthèse
The synthesis of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside involves the extraction of the trisaccharide from the roots of Polygala tenuifolia. The roots are first dried and then ground into a fine powder. The powder is then extracted with hot water, and the resulting extract is purified using various chromatography techniques. The purified Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is then obtained as a white powder.
Applications De Recherche Scientifique
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been the subject of numerous scientific studies due to its various bioactive properties. One of the most significant applications of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is in the field of neuroprotection. Studies have shown that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can protect against neurotoxicity induced by beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to have anti-inflammatory effects, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
128962-68-5 |
|---|---|
Nom du produit |
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside |
Formule moléculaire |
C19H34O15 |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O15/c1-5-8(22)10(24)12(26)17(30-5)34-16-14(28)15(7(4-21)32-19(16)29-2)33-18-13(27)11(25)9(23)6(3-20)31-18/h5-28H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10+,11+,12+,13-,14+,15+,16-,17-,18+,19-/m1/s1 |
Clé InChI |
PRXVNJYMECXRGU-XNQZVBNCSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Autres numéros CAS |
128962-68-5 |
Synonymes |
MeGRG methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
